molecular formula C11H14ClN3S B5680113 1-(3-chlorophenyl)-5-ethyl-1,3,5-triazinane-2-thione

1-(3-chlorophenyl)-5-ethyl-1,3,5-triazinane-2-thione

Cat. No.: B5680113
M. Wt: 255.77 g/mol
InChI Key: RSLIRLZMPURFRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-chlorophenyl)-5-ethyl-1,3,5-triazinane-2-thione is a heterocyclic compound that features a triazinane ring substituted with a chlorophenyl group and an ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-chlorophenyl)-5-ethyl-1,3,5-triazinane-2-thione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-chlorobenzylamine with ethyl isothiocyanate, followed by cyclization in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the triazinane ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like recrystallization or chromatography may also be employed to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions: 1-(3-chlorophenyl)-5-ethyl-1,3,5-triazinane-2-thione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles like amines or thiols replace the chlorine atom.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in tetrahydrofuran or sodium borohydride in ethanol.

    Substitution: Nucleophiles like ammonia or thiols in the presence of a base such as sodium hydroxide.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

1-(3-chlorophenyl)-5-ethyl-1,3,5-triazinane-2-thione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.

    Medicine: Explored for its potential use in developing new pharmaceuticals, particularly as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the production of specialty polymers and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-5-ethyl-1,3,5-triazinane-2-thione involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or disrupt cellular processes by binding to active sites or interfering with metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

    3-Chloromethcathinone: A synthetic cathinone with a similar chlorophenyl group but different functional groups and applications.

    1-(3-chlorophenyl)piperazine: A compound with a similar chlorophenyl group but a different ring structure, used in different pharmacological contexts.

Uniqueness: 1-(3-chlorophenyl)-5-ethyl-1,3,5-triazinane-2-thione is unique due to its triazinane ring structure, which imparts distinct chemical and biological properties. Its combination of a chlorophenyl group and an ethyl group makes it versatile for various synthetic and research applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

1-(3-chlorophenyl)-5-ethyl-1,3,5-triazinane-2-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN3S/c1-2-14-7-13-11(16)15(8-14)10-5-3-4-9(12)6-10/h3-6H,2,7-8H2,1H3,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSLIRLZMPURFRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CNC(=S)N(C1)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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